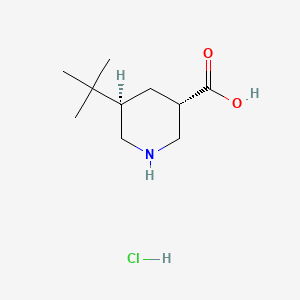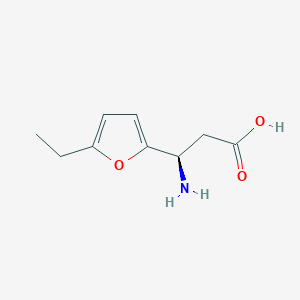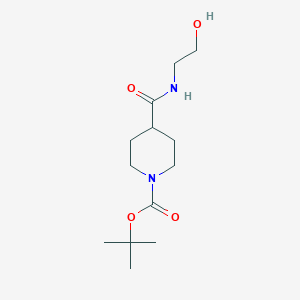
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride is a synthetic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters are crucial in achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It finds applications in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-1,2,3-trimethylindole: Another indole derivative with similar structural features.
5-methoxy-1H-indole-3-carboxylate: Known for its biological activity and applications in medicinal chemistry.
Uniqueness
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole hydrochloride stands out due to its specific substitution pattern and the presence of the isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H18ClNO |
|---|---|
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
5-methoxy-1-(4-methylphenyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-11-3-5-12(6-4-11)16-15-8-7-14(18-2)9-13(15)10-17-16;/h3-9,16-17H,10H2,1-2H3;1H |
Clave InChI |
MEANZDRIICBXDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CN2)C=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


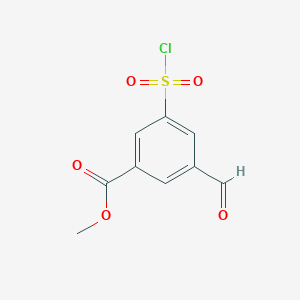
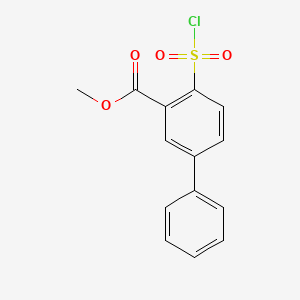
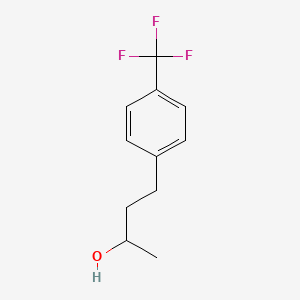

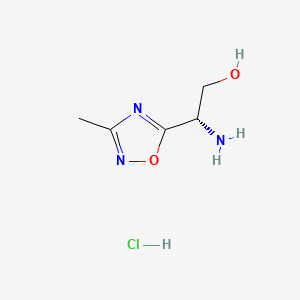
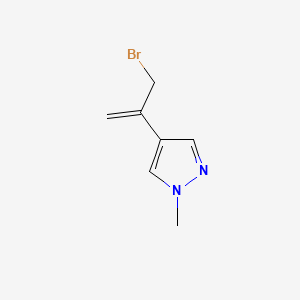

![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

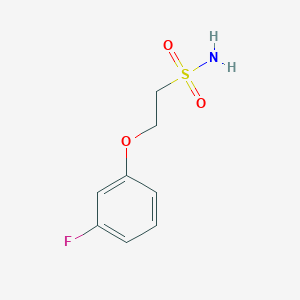
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
